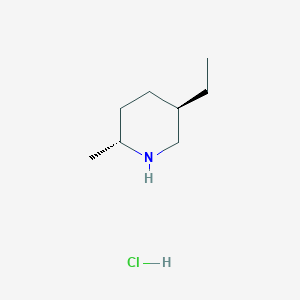

Trans-5-Ethyl-2-methylpiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-5-Ethyl-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. Piperidines, the class of compounds to which it belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of Trans-5-Ethyl-2-methylpiperidine hydrochloride is not detailed in the sources retrieved.Applications De Recherche Scientifique

Synthesis of Medicinal Compounds

Trans-5-Ethyl-2-methylpiperidine hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals . The compound’s structure allows for the creation of diverse pharmacologically active molecules, particularly in the development of drugs targeting the central nervous system.

Biological Activity Modulation

Due to the piperidine moiety, this compound can be used to modulate biological activity. It can be incorporated into larger molecules to influence their interaction with biological targets, such as enzymes or receptors . This modulation is crucial for the discovery of new therapeutic agents.

Pharmacological Research

In pharmacological research, Trans-5-Ethyl-2-methylpiperidine hydrochloride can be used to study the pharmacokinetics and pharmacodynamics of piperidine-based drugs. Its stable structure under physiological conditions makes it an ideal candidate for such studies .

Chemical Synthesis Optimization

Researchers utilize this compound to optimize chemical synthesis processes. It serves as a model compound to develop cost-effective and efficient methods for synthesizing piperidine derivatives, which are important building blocks in drug construction .

Structural Analysis and Design

The compound’s well-defined stereochemistry is used in structural analysis and design. It aids in understanding the steric effects in molecular interactions, which is vital for designing molecules with desired properties .

Catalyst Development

Trans-5-Ethyl-2-methylpiperidine hydrochloride: can act as a ligand in catalyst development. Its piperidine ring can coordinate with metals to form catalysts that facilitate various chemical reactions, including those used in pharmaceutical synthesis .

Material Science Applications

In material science, the compound finds applications in the development of novel materials with specific properties. Its incorporation into polymers or other materials can enhance their functionality, such as increasing electrical conductivity or thermal stability .

Analytical Chemistry

Lastly, it is used in analytical chemistry as a standard or reference compound. Its consistent and predictable behavior makes it suitable for calibrating instruments or validating analytical methods .

Orientations Futures

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of new synthesis methods and the discovery of new applications for piperidine derivatives, including Trans-5-Ethyl-2-methylpiperidine hydrochloride, could be a promising direction for future research.

Propriétés

IUPAC Name |

(2R,5R)-5-ethyl-2-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGMMQCONWDNJQ-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](NC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-5-Ethyl-2-methylpiperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)